Cas no 851095-36-8 (N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-5-nitro-1-benzothiophene-2-carboxamide)

N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-5-nitro-1-benzothiophene-2-carboxamide structure
851095-36-8 structure
商品名:N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-5-nitro-1-benzothiophene-2-carboxamide
CAS番号:851095-36-8
MF:C15H8N4O5S
メガワット:356.312821388245
CID:6363687
PubChem ID:4050556

N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-5-nitro-1-benzothiophene-2-carboxamide 化学的及び物理的性質

名前と識別子

    • N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-5-nitro-1-benzothiophene-2-carboxamide
    • AKOS024586614
    • N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
    • 851095-36-8
    • F0608-0456
    • N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide
    • AB00684584-01
    • Benzo[b]thiophene-2-carboxamide, N-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-5-nitro-
    • インチ: 1S/C15H8N4O5S/c20-13(16-15-18-17-14(24-15)10-2-1-5-23-10)12-7-8-6-9(19(21)22)3-4-11(8)25-12/h1-7H,(H,16,18,20)
    • InChIKey: DXAYGWRQTKXOJD-UHFFFAOYSA-N
    • ほほえんだ: C12=CC=C([N+]([O-])=O)C=C1C=C(C(NC1=NN=C(C3=CC=CO3)O1)=O)S2

計算された属性

  • せいみつぶんしりょう: 356.02154054g/mol
  • どういたいしつりょう: 356.02154054g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 25
  • 回転可能化学結合数: 3
  • 複雑さ: 533
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 155Ų

じっけんとくせい

  • 密度みつど: 1.611±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 9?+-.0.70(Predicted)

N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-5-nitro-1-benzothiophene-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0608-0456-20μmol
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
851095-36-8 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0608-0456-2mg
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
851095-36-8 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0608-0456-15mg
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
851095-36-8 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0608-0456-75mg
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
851095-36-8 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0608-0456-10mg
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
851095-36-8 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0608-0456-2μmol
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
851095-36-8 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0608-0456-5μmol
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
851095-36-8 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0608-0456-30mg
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
851095-36-8 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0608-0456-50mg
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
851095-36-8 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0608-0456-100mg
N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide
851095-36-8 90%+
100mg
$248.0 2023-05-17

N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-5-nitro-1-benzothiophene-2-carboxamide 関連文献

N-5-(furan-2-yl)-1,3,4-oxadiazol-2-yl-5-nitro-1-benzothiophene-2-carboxamideに関する追加情報

N-5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl-5-nitro-1-benzothiophene-2-carboxamide: A Comprehensive Overview

N-5-(Furan-2-yl)-1,3,4-Oxadiazol-2-yl-5-nitro-1-benzothiophene-2-carboxamide, commonly referred to by its CAS number 851095-36-8, is a complex organic compound with significant potential in various scientific and industrial applications. This compound is characterized by its intricate molecular structure, which includes a benzothiophene ring system, an oxadiazole group, and a furan moiety. The presence of these functional groups endows the compound with unique chemical and physical properties, making it a subject of interest in both academic research and industrial development.

The molecular structure of this compound is a testament to the ingenuity of modern synthetic chemistry. The benzothiophene ring system serves as the core framework, while the oxadiazole group attached at the 2-position introduces additional electronic complexity. The furan moiety at the 5-position further enhances the compound's reactivity and stability. Recent studies have highlighted the importance of such heterocyclic systems in drug design and materials science. For instance, researchers have explored the potential of this compound as a precursor for advanced pharmaceuticals due to its ability to modulate biological pathways effectively.

One of the most notable aspects of CAS 851095-36-8 is its versatility in chemical reactions. The nitro group present in the molecule acts as an electron-withdrawing substituent, significantly influencing the reactivity of the benzothiophene ring. This property has been leveraged in various synthesis pathways to produce derivatives with enhanced bioavailability and selectivity. For example, recent advancements in medicinal chemistry have utilized this compound as an intermediate in the synthesis of novel anti-cancer agents. These agents exhibit remarkable efficacy in targeting specific oncogenic pathways without causing significant toxicity to healthy cells.

In addition to its pharmaceutical applications, N-5-(Furan-2-yl)-1,3,4-Oxadiazol has also found relevance in materials science. The unique electronic properties of this compound make it an ideal candidate for use in organic electronics. Researchers have demonstrated that derivatives of this compound can be employed as semiconducting materials in thin-film transistors and organic photovoltaic devices. These applications underscore the importance of understanding the electronic structure and optical properties of such compounds.

The synthesis of CAS 851095 involves a multi-step process that combines principles from organic synthesis and catalysis. Recent breakthroughs in catalytic methodologies have enabled chemists to achieve higher yields and better purity levels during the synthesis process. For instance, the use of transition metal catalysts has facilitated key transformations such as cross-coupling reactions and oxidative cyclizations. These advancements have not only improved the efficiency of synthesis but also opened new avenues for exploring related compounds with diverse functionalities.

From an environmental perspective, understanding the degradation pathways and ecological impact of Nitrobenzothiophene derivatives is crucial for ensuring sustainable industrial practices. Recent studies have focused on evaluating the biodegradability and toxicity profiles of this compound under various environmental conditions. These investigations are essential for developing eco-friendly manufacturing processes and minimizing potential risks associated with industrial waste.

In conclusion, Nitrobenzothiophene carboxamide derivatives represented by CAS number 851095 represent a promising class of compounds with diverse applications across multiple disciplines. Their unique chemical properties, combined with recent advancements in synthetic methodologies and application development, position them as key players in future scientific innovations.

おすすめ記事

推奨される供給者
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD